

Application Notes and Protocols for SRT 1720 Monohydrochloride in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT 1720 monohydrochloride, a specific activator of Sirtuin 1 (SIRT1), has emerged as a significant compound of interest in the study of angiogenesis. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Emerging evidence highlights the pro-angiogenic effects of SRT 1720, primarily through its influence on endothelial cell function. These application notes provide a comprehensive overview of the use of SRT 1720 in various angiogenesis assays, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action in Angiogenesis

SRT 1720 promotes angiogenesis by activating SIRT1, which in turn modulates key signaling pathways within endothelial cells. The primary mechanism involves the activation of the Akt/eNOS/VEGF pathway.[1] SIRT1 can deacetylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. This, along with the upregulation of Vascular Endothelial Growth Factor (VEGF), promotes endothelial cell proliferation, migration, and the formation of capillary-like structures, all critical steps in the angiogenic process.[1] Studies have shown that SRT 1720 can rescue impaired angiogenic potential in senescent endothelial cells, suggesting its therapeutic potential in age-related vascular diseases.[1]



Quantitative Data Summary

The following tables summarize the quantitative effects of **SRT 1720 monohydrochloride** observed in various in vitro angiogenesis assays.

Table 1: Effect of SRT 1720 on Endothelial Cell Function (HUVECs)

Assay	Cell Type	SRT 1720 Concentration	Observed Effect	Reference
Proliferation	HUVECs	5, 10, 15, 20 μM	Dose-dependent increase in cell viability and proliferation.[1]	[1]
Migration	HUVECs	5, 10, 15, 20 μΜ	Dose-dependent increase in migrated cells.[1]	[1]
Tube Formation	HUVECs	5, 10, 15, 20 μM	Dose-dependent increase in the length of formed micro-tubes.[1]	[1]

Table 2: Effect of SRT 1720 on Angiogenic Factor Expression (HUVECs)

Protein	Cell Type	SRT 1720 Concentration	Fold Change vs. Control	Reference
VEGF	HUVECs	5, 10, 15, 20 μΜ	Dose-dependent increase.	[1]
p-Akt	HUVECs	5, 10, 15, 20 μΜ	Dose-dependent increase.	[1]
eNOS	HUVECs	5, 10, 15, 20 μΜ	Dose-dependent increase.	[1]



Experimental Protocols

Detailed methodologies for key angiogenesis assays are provided below.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Extract (e.g., Matrigel®)
- SRT 1720 monohydrochloride (dissolved in DMSO)
- 96-well plates
- Inverted microscope with imaging capabilities

Protocol:

- Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 μL of the extract into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[2] Incubate at 37°C for 30-60 minutes to allow for polymerization.[2]
- Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10⁵ cells/mL.
- Treatment: Prepare different concentrations of SRT 1720 (e.g., 0, 5, 10, 15, 20 μM) in the cell suspension. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
- Incubation: Add 100 μL of the cell suspension containing the respective SRT 1720 concentration to each well of the coated plate. Incubate at 37°C in a humidified incubator



with 5% CO2 for 4-18 hours.[2]

 Imaging and Analysis: After incubation, visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Ex Vivo Aortic Ring Assay

This assay evaluates angiogenesis by observing microvessel sprouting from aortic explants.

Materials:

- Thoracic aorta from a rat or mouse
- Serum-free culture medium (e.g., EBM-2)
- Collagen I or other basement membrane matrix
- SRT 1720 monohydrochloride
- 48-well plates
- Dissecting microscope and surgical tools

Protocol:

- Aorta Dissection: Euthanize the animal and aseptically dissect the thoracic aorta.[3][4] Place it in cold serum-free medium.
- Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibroadipose tissue.[3] Cross-section the aorta into 1 mm thick rings.[3][4]
- Embedding: Prepare a collagen gel solution on ice. Add a base layer of 100 μL of the collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[4] Place one aortic ring in the center of each well and overlay with another 100 μL of the collagen solution.[3][4] Incubate again at 37°C for 30 minutes to solidify the top layer.



- Treatment and Culture: Add 200 μL of culture medium containing the desired concentration of SRT 1720 to each well. Culture the rings for 7-14 days, replacing the medium every 2-3 days.
- Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay provides an in vivo model to study angiogenesis on the highly vascularized CAM of a developing chick embryo.

Materials:

- Fertilized chicken eggs
- SRT 1720 monohydrochloride
- Sterile filter paper or biocompatible carrier discs
- Egg incubator
- Stereomicroscope

Protocol:

- Egg Incubation: Incubate fertilized eggs at 37°C in a humidified incubator for 3-4 days.
- Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.[5] This
 can be done by carefully cracking and removing a small piece of the shell without damaging
 the underlying membrane.
- Treatment Application: Prepare sterile filter paper discs loaded with different concentrations
 of SRT 1720. Gently place the discs on the CAM surface.[5] A control disc with the vehicle
 (e.g., DMSO) should also be included.





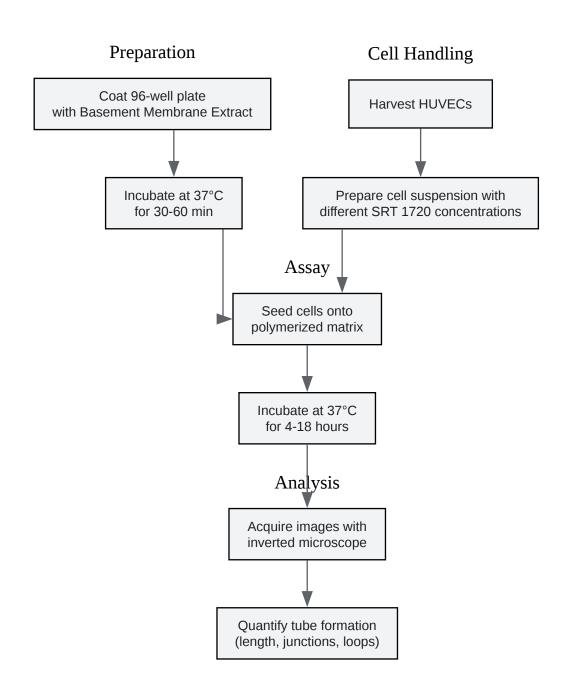


- Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
- Observation and Quantification: On the designated day, open the window and observe the CAM under a stereomicroscope.[5] Capture images of the area around the disc. Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area.

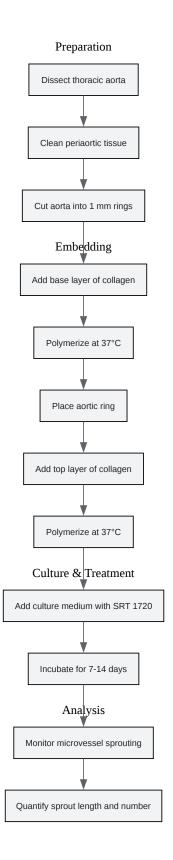
Visualizations











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SRT1720, a SIRT1 specific activator, protected H2O2-induced senescent endothelium -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SRT 1720 Monohydrochloride in Angiogenesis Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662792#srt-1720-monohydrochloride-in-angiogenesis-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com